2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Overview
Description
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxybenzylidene group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting hydrazone is then reacted with phenylacetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted hydrazones or amides.
Scientific Research Applications
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer production.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxybenzylidene)hydrazine-1-carbothioamide
- 2-(2-(4-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
Uniqueness
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific structural features, such as the presence of both methoxybenzylidene and phenylacetamide groups
Properties
IUPAC Name |
N'-[(E)-(2-methoxyphenyl)methylideneamino]-N-phenyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-10-6-5-7-12(14)11-17-19-16(21)15(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIKBDKVXUYVRN-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-45-3 | |
Record name | 2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXO-N-PHENYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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